1-Chloroisoquinoline-3-carboxamide
Overview
Description
1-Chloroisoquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7ClN2O. It is widely used in scientific research due to its unique structure and properties. This compound is particularly valuable in the fields of drug development and the synthesis of bioactive molecules.
Preparation Methods
The synthesis of 1-Chloroisoquinoline-3-carboxamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with chloroformamide under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Chloroisoquinoline-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups, often catalyzed by metals such as palladium or manganese.
Common reagents used in these reactions include halides, boronic acids, and esters. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloroisoquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloroisoquinoline-3-carboxamide can be compared with other similar compounds, such as:
Quinoline-3-carboxamide: This compound shares a similar core structure but lacks the chlorine atom, which can significantly alter its chemical properties and reactivity.
Isoquinoline derivatives: Various isoquinoline derivatives have different substituents, leading to diverse chemical and biological activities
The uniqueness of this compound lies in its specific structure, which imparts distinct properties and makes it valuable for specific applications.
Properties
IUPAC Name |
1-chloroisoquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-7-4-2-1-3-6(7)5-8(13-9)10(12)14/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJJNGNKPYUDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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